molecular formula C9H11NO2 B13951794 4-{[(2S)-Oxiran-2-yl]methoxy}aniline CAS No. 457897-85-7

4-{[(2S)-Oxiran-2-yl]methoxy}aniline

Cat. No.: B13951794
CAS No.: 457897-85-7
M. Wt: 165.19 g/mol
InChI Key: ALBWDNPLQOJPCK-SECBINFHSA-N
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Description

4-{[(2S)-Oxiran-2-yl]methoxy}aniline is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound features an oxirane (epoxide) ring attached to a methoxy group, which is further connected to an aniline moiety. The presence of the oxirane ring makes it a valuable intermediate in organic synthesis due to its high reactivity.

Preparation Methods

The synthesis of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline can be achieved through several routes. One common method involves the reaction of 4-methoxyaniline with epichlorohydrin under basic conditions to form the desired product. The reaction typically proceeds as follows:

Chemical Reactions Analysis

4-{[(2S)-Oxiran-2-yl]methoxy}aniline undergoes various chemical reactions due to the presence of the reactive oxirane ring and the aniline group. Some of the common reactions include:

    Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, thiols, and alcohols. For example, reaction with an amine can yield a β-amino alcohol.

    Substitution Reactions: The aniline group can undergo electrophilic aromatic substitution reactions. For instance, nitration or halogenation can introduce nitro or halogen groups onto the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Scientific Research Applications

4-{[(2S)-Oxiran-2-yl]methoxy}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline primarily involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In biological systems, the compound can interact with nucleophilic sites on proteins and DNA, potentially leading to modifications that affect their function .

Comparison with Similar Compounds

4-{[(2S)-Oxiran-2-yl]methoxy}aniline can be compared with other similar compounds such as 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline. These compounds share structural similarities but differ in their functional groups and reactivity:

Properties

CAS No.

457897-85-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-[[(2S)-oxiran-2-yl]methoxy]aniline

InChI

InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2/t9-/m1/s1

InChI Key

ALBWDNPLQOJPCK-SECBINFHSA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)N

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)N

Origin of Product

United States

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